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Compound of Interest

Compound Name: 1H-1,2,4-Triazole-3-methanamine

Cat. No.: B1297424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry

and drug development. Due to the limited availability of a complete, experimentally verified

dataset for this specific molecule in published literature, this guide presents expected

spectroscopic values based on the analysis of structurally similar compounds and general

principles of spectroscopy. These predicted data tables for Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a reference for the

identification and characterization of 1H-1,2,4-Triazole-3-methanamine.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 1H-1,2,4-Triazole-3-
methanamine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

-CH (Triazole ring) ~ 8.0 - 8.5 Singlet -

-CH₂ (Methylene) ~ 3.8 - 4.2 Singlet -

-NH₂ (Amine) ~ 1.5 - 2.5 Broad Singlet -

-NH (Triazole ring) ~ 12.0 - 14.0 Broad Singlet -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Chemical Shift (δ) ppm

C-3 (Triazole ring) ~ 150 - 155

C-5 (Triazole ring) ~ 145 - 150

-CH₂ (Methylene) ~ 35 - 40

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch (Amine) 3300 - 3500 Medium, Broad

N-H stretch (Triazole) 3100 - 3200 Medium, Broad

C-H stretch (Triazole) 3000 - 3100 Medium

C=N stretch (Triazole) 1600 - 1650 Medium to Strong

N-H bend (Amine) 1550 - 1650 Medium

C-N stretch 1000 - 1200 Medium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Interpretation Relative Abundance

98 [M]⁺ (Molecular Ion) Moderate

83 [M - NH]⁺ Fragment

70 [M - N₂]⁺ Fragment

69 [M - NH₂CH]⁺ Fragment

42 [CH₂N₂]⁺ Fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1H-1,2,4-Triazole-3-methanamine
in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a clear

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
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Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of

the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Perform a

background scan of the empty sample compartment or the clean ATR crystal before

scanning the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for

liquid injection.

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1H-1,2,4-Triazole-3-methanamine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1H-1,2,4-Triazole-3-
methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297424#spectroscopic-data-for-1h-1-2-4-triazole-3-
methanamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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